![molecular formula C11H14ClN B1355967 N-[1-(2-chlorophenyl)ethyl]cyclopropanamine CAS No. 897948-52-6](/img/structure/B1355967.png)
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Monoamine Oxidase Inhibition
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine and related compounds have demonstrated potential in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine. Fuller's (1968) study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, showed its effectiveness in inhibiting MAO both in vitro and in vivo, leading to increased serotonin levels in the brain Fuller, 1968.
Sigma Receptor Affinity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine derivatives have been identified as high-affinity ligands for the sigma receptor. Research by de Costa et al. (1992) synthesized and tested a derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed significant affinity for the sigma receptor. This receptor is involved in several functions, including neuronal modulation and cell signaling de Costa, et al., 1992.
Bromophenol Derivatives and Enzyme Inhibition
A study by Boztaş et al. (2019) on bromophenol derivatives with a cyclopropyl moiety, similar in structure to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, found these compounds to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for potential therapeutic applications in diseases like Alzheimer's and Parkinson's Boztaş, et al., 2019.
Potential for Novel Therapeutic Agents
Research on the synthesis and biological evaluation of similar compounds has been directed towards developing new therapeutic agents. For instance, the discovery of a nonpeptidic agonist for the GPR14/urotensin-II receptor by Croston et al. (2002) using a compound with a similar structure highlights the potential of these compounds in pharmacological research and drug development Croston, et al., 2002.
LSD1 Inhibition for CNS Disorders
A series of functionalized cyclopropanamine inhibitors, including compounds structurally related to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, have been examined for their potential in treating CNS disorders such as schizophrenia and Alzheimer’s disease. These compounds target Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression Blass, 2016.
Propriétés
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

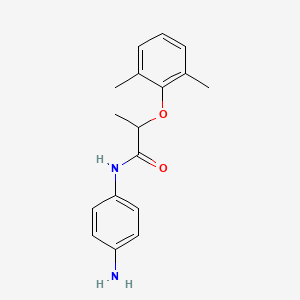
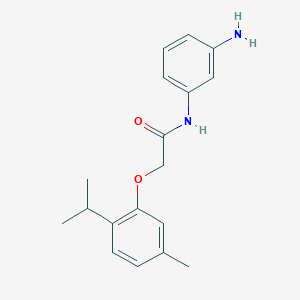
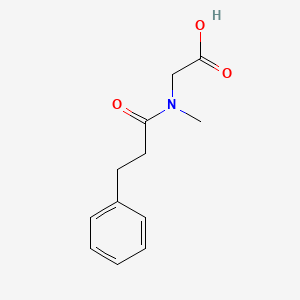

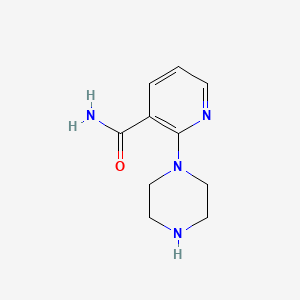
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
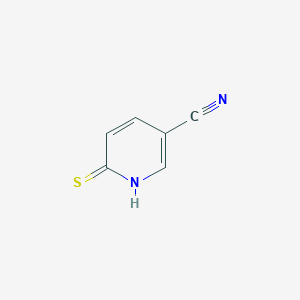
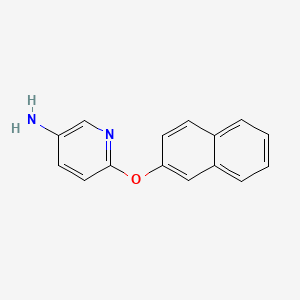

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
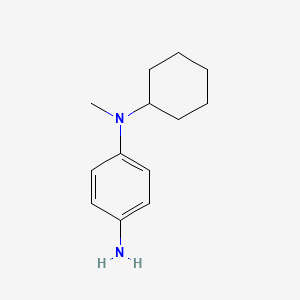
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)